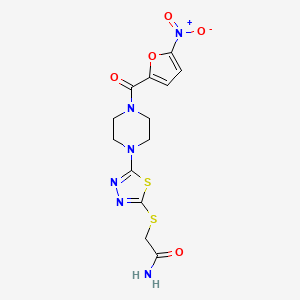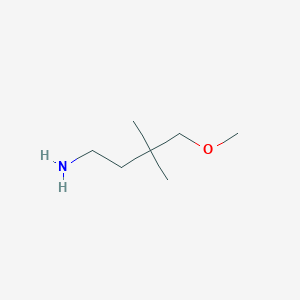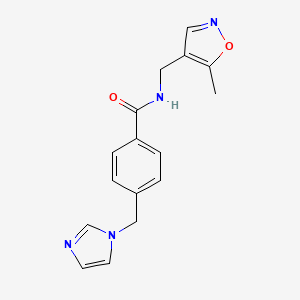![molecular formula C24H22N4O5S B2579921 4-[苄基(甲基)磺酰胺基]-N-[5-(4-甲氧基苯基)-1,3,4-恶二唑-2-基]苯甲酰胺 CAS No. 442881-33-6](/img/structure/B2579921.png)
4-[苄基(甲基)磺酰胺基]-N-[5-(4-甲氧基苯基)-1,3,4-恶二唑-2-基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a compound that has been designed due to the wide range of bioactivities of sulfonamide and benzamide pharmacophores . It has been reported to have significant inhibitory potential against human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE) enzymes at nanomolar levels .
Synthesis Analysis
The compound was synthesized for the first time (except compounds 3c and 3d) by a conventional method using 4-(4-methoxybenzylidene)-2 . The structure elucidation of the compounds was carried out by 1H NMR, 13C NMR, and HRMS spectra .
Molecular Structure Analysis
The molecular formula of the compound is C18H18N4O4S . The compound is a part of the 1,3,4-thiadiazole family, which is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .
Chemical Reactions Analysis
The compound has been reported to have significant inhibitory potential against human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE) enzymes at nanomolar levels . The Ki values were in the range of 4.07 ± 0.38 – 29.70 ± 3.18 nM for hCA I and 10.68 ± 0.98 – 37.16 ± 7.55 nM for hCA II while Ki values for AChE were in the range of 8.91 ± 1.65 – 34.02 ± 5.90 nM .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 386.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 6 . The exact mass of the compound is 386.10487624 g/mol, and the monoisotopic mass is also 386.10487624 g/mol .
科学研究应用
腐蚀抑制
一项研究重点关注了1,3,4-恶二唑衍生物在硫酸中对低碳钢的缓蚀性能,突出了它们的保护层形成和混合型行为。这项研究表明相关化合物在保护金属免受腐蚀方面的潜在应用(Ammal, Prajila, & Joseph, 2018)。
抗菌和抗氧化活性
另一项研究合成了1,3,4-恶二唑衍生物并评估了它们的体外生物活性,包括抗氧化和抗菌活性。这些发现表明类似化合物在开发新的抗菌和抗氧化剂方面的可能用途(Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019)。
抗癌评估
关于苯并咪唑衍生物(包括1,3,4-恶二唑化合物)的合成和抗癌评估的研究已经证明了潜在的抗癌活性。这表明该化学家族中的化合物可能在癌症研究和治疗开发中具有价值(Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014)。
作用机制
Target of Action
The compound “4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” contains an oxadiazole ring, which is a common feature in many bioactive molecules . Oxadiazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . .
Mode of Action
Without specific information on the compound, it’s difficult to provide an accurate description of its mode of action. Generally, oxadiazole derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
The affected pathways would depend on the specific targets of “4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide”. As mentioned, oxadiazole derivatives can have diverse biological activities, suggesting they may affect multiple pathways .
Result of Action
The molecular and cellular effects of “4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” would depend on its specific targets and mode of action. Given the potential biological activities of oxadiazole derivatives, this compound could potentially have a range of effects .
属性
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S/c1-28(16-17-6-4-3-5-7-17)34(30,31)21-14-10-18(11-15-21)22(29)25-24-27-26-23(33-24)19-8-12-20(32-2)13-9-19/h3-15H,16H2,1-2H3,(H,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYNNMRJBSZIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1]Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-8,9-dimethoxy-2-(1-methylethenyl)-, [2R-(2alpha,6aalpha,12aalpha)]-](/img/structure/B2579838.png)

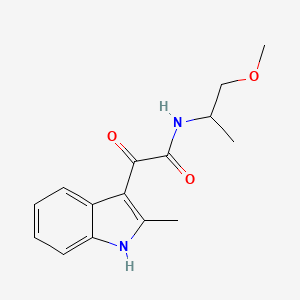

![5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2579842.png)
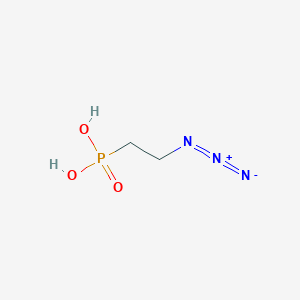
![2-[(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine dihydrochloride](/img/structure/B2579844.png)
![3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579850.png)
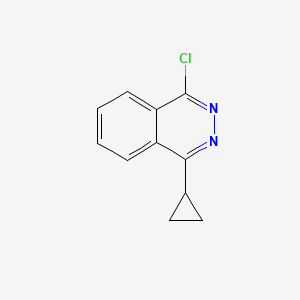

![1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2579855.png)
